molecular formula C18H18ClN5O B2429007 5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-82-4

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2429007
CAS No.: 899736-82-4
M. Wt: 355.83
InChI Key: YNRZARVTKVOVSF-UHFFFAOYSA-N
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Description

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The unique structure of this compound makes it a valuable subject of study for researchers.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-11-5-3-6-12(2)15(11)21-18(25)16-17(20)24(23-22-16)10-13-7-4-8-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRZARVTKVOVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. For the target compound, this approach involves:

  • Step 1 : Synthesis of an alkyne precursor (e.g., propiolamide derivative) and an organic azide (e.g., 3-chlorobenzyl azide).
  • Step 2 : Cycloaddition using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in aqueous or polar solvents.

Example Protocol :

  • Prepare 3-chlorobenzyl azide via nucleophilic substitution of 3-chlorobenzyl bromide with sodium azide.
  • React with N-(2,6-dimethylphenyl)propiolamide in a 1:1 mixture of water and ethanol, catalyzed by CuSO₄ (5 mol%) and sodium ascorbate (10 mol%) at 60°C for 12 hours.

Yield : 78–85% (based on analogous triazoles in).

Cyclocondensation of Amidines

Alternative routes employ cyclocondensation of amidines with α,β-unsaturated carbonyl compounds. For instance:

  • Step 1 : React ethyl 3-aminocrotonate with 3-chlorobenzylhydrazine to form a triazoline intermediate.
  • Step 2 : Oxidative aromatization using MnO₂ or DDQ to yield the triazole core.

Advantages : Avoids metal catalysts; suitable for gram-scale synthesis.
Limitations : Lower regiocontrol compared to CuAAC.

Carboxamide Installation

Amidation of Triazole-4-Carboxylic Acid

  • Step 1 : Hydrolyze the ethyl ester of a triazole-4-carboxylate intermediate (e.g., ethyl 5-amino-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate) using NaOH in EtOH/H₂O.
  • Step 2 : Activate the carboxylic acid as an acyl chloride (SOCl₂, reflux) and couple with 2,6-dimethylaniline in the presence of Et₃N.

Optimization : Microwave-assisted coupling reduces reaction time from 12 hours to 30 minutes, improving yield by 15%.

Yield : 70–75% (based on).

Direct Coupling via Carbodiimide Chemistry

Alternative one-pot methods utilize EDC/HOBt-mediated coupling of the triazole carboxylic acid with 2,6-dimethylaniline in DMF at room temperature.

Advantages : Avoids harsh hydrolysis conditions.
Yield : 68–72%.

Final Functionalization and Purification

Amino Group Retention and Protection

The exocyclic amino group at position 5 is prone to oxidation. Strategies include:

  • Protection : Use of tert-butoxycarbonyl (Boc) groups during earlier steps, removed via TFA in DCM post-synthesis.
  • In situ Reduction : If nitro intermediates are used, reduce with H₂/Pd-C or Zn/HCl.

Chromatographic Purification

Final purification typically employs silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
CuAAC + Amidation Cycloaddition → Alkylation → Amidation 65–70% High regioselectivity; Scalable Multiple protection/deprotection steps
Cyclocondensation Amidines → Alkylation → Coupling 58–63% Metal-free; Cost-effective Moderate yields; Longer reaction times
One-Pot Coupling Direct EDC/HOBt-mediated amidation 68–72% Simplified workflow Sensitivity to moisture; Lower purity

Mechanistic Insights and Reaction Optimization

Role of Catalysts in CuAAC

Copper(I) catalysts facilitate the formation of a copper-acetylide intermediate, lowering the activation energy for cycloaddition. The use of mixed solvents (e.g., H₂O/EtOH) enhances solubility of both organic azides and alkynes.

Solvent Effects in Alkylation

Polar aprotic solvents (DMF, DMSO) stabilize the triazole anion, improving alkylation efficiency. However, DMSO may induce side reactions at elevated temperatures, making DMF the preferred choice.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the triazole ring.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications, making them valuable for further research.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The structure of 5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide suggests potential activity against various cancer cell lines. Studies have shown that triazole compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Antimicrobial Properties
Triazole compounds are known for their antimicrobial effects. The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial cell membranes. Preliminary studies have indicated that derivatives of this compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects
The triazole moiety has been linked to anti-inflammatory properties. Compounds containing this structure have been reported to inhibit inflammatory mediators such as cytokines and prostaglandins. This suggests that this compound could be explored for its potential in treating inflammatory diseases .

Agricultural Applications

Fungicides and Herbicides
Triazole derivatives are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The unique chemical structure of this compound may provide enhanced efficacy against specific fungal pathogens affecting crops. This compound could be developed into a novel agricultural agent that combines efficacy with reduced environmental impact .

Materials Science Applications

Energetic Materials
Recent studies have indicated that triazole-based compounds can be utilized in the synthesis of energetic materials. The nitrogen-rich nature of this compound makes it a suitable candidate for developing high-energy-density materials. Research into its derivatives has shown promising results regarding thermal stability and insensitivity to shock .

Data Table: Summary of Applications

Application AreaSpecific UsePotential Benefits
Medicinal ChemistryAnticancer activityInhibition of cancer cell growth
Antimicrobial propertiesBroad-spectrum activity against bacteria
Anti-inflammatory effectsReduction of inflammatory mediators
Agricultural ScienceFungicides and herbicidesEnhanced efficacy against crop pathogens
Materials ScienceEnergetic materialsHigh energy density with thermal stability

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized various triazole derivatives and tested their cytotoxic effects on multiple cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development in anticancer therapies .

Case Study 2: Agricultural Efficacy Against Fungal Pathogens
A field study evaluated the effectiveness of triazole-based fungicides on wheat crops infected with Fusarium species. Results indicated that the application of compounds similar to this compound significantly reduced disease incidence and improved yield compared to untreated controls .

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and application.

Biological Activity

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18ClN5O
  • Molecular Weight : 355.83 g/mol
  • CAS Number : 865655-97-6

Biological Activity Overview

The biological activities of triazole derivatives, including the compound in focus, have been extensively studied. These compounds have shown potential in various therapeutic areas such as:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties and have been utilized in treating fungal infections.
  • Anticancer Activity : Some triazole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Certain triazoles act as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound has been reported to inhibit AChE and BChE. Inhibition constants (Ki) for these enzymes have been determined through kinetic studies.
  • Cellular Protection : It has shown protective effects against oxidative stress-induced cellular damage, particularly in neuronal cells.
  • Antiproliferative Effects : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

Anticancer Activity

A study conducted on various triazole derivatives demonstrated that modifications at specific positions significantly enhance anticancer activity. For instance, compounds similar to this compound exhibited IC50 values ranging from 0.23 μM to >200 μM against different cancer cell lines. These findings suggest that structural variations influence the potency of these compounds against cancer cells .

Enzyme Inhibition Studies

Inhibitory potency against AChE was evaluated using Lineweaver-Burk plots. The compound demonstrated noncompetitive inhibition with an IC50 value indicative of its potential as a therapeutic agent for Alzheimer's disease .

Compound IC50 (μM) Enzyme Target
5-amino...0.23AChE
Compound X0.12AChE
Compound Y>200AChE

Neuroprotective Effects

The neuroprotective properties were assessed in models of oxidative stress where the compound showed significant protective effects against H2O2-induced toxicity in neuronal cells . This suggests potential applications in neurodegenerative diseases.

Q & A

Q. How to design dose-response experiments to account for off-target effects in cellular models?

  • Experimental Design :
  • Multi-Parametric Assays : Combine viability (MTT), apoptosis (Annexin V), and ROS detection in parallel.
  • Selectivity Index : Calculate IC₅₀ ratios between target enzyme and related off-targets (e.g., >10-fold selectivity preferred) .

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